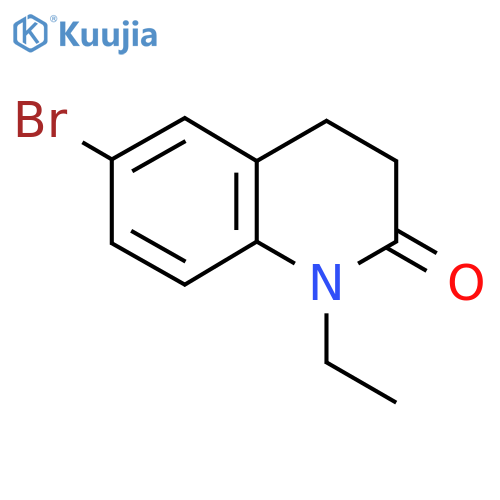

Cas no 1092523-04-0 (2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro-)

2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-1-ethyl-3,4-dihydroquinolin-2(1H)-one

- 2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro-

- 6-bromo-1-ethyl-3,4-dihydroquinolin-2-one

- 6-bromo-1-ethyl-3,4-dihydro-1H-quinolin-2-one

- 6-bromo-1-ethyl-3,4-dihydro-2(1H)-Quinolinone

-

- インチ: 1S/C11H12BrNO/c1-2-13-10-5-4-9(12)7-8(10)3-6-11(13)14/h4-5,7H,2-3,6H2,1H3

- InChIKey: VAVJMZBEDQKNCB-UHFFFAOYSA-N

- SMILES: BrC1C=CC2=C(C=1)CCC(N2CC)=O

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 231

- XLogP3: 2.3

- トポロジー分子極性表面積: 20.3

2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM258173-5g |

6-Bromo-1-ethyl-3,4-dihydroquinolin-2(1H)-one |

1092523-04-0 | 97% | 5g |

$1043 | 2021-08-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2125672-1g |

6-Bromo-1-ethyl-3,4-dihydroquinolin-2(1H)-one |

1092523-04-0 | 97% | 1g |

¥15366.00 | 2024-08-09 | |

| Chemenu | CM258173-1g |

6-Bromo-1-ethyl-3,4-dihydroquinolin-2(1H)-one |

1092523-04-0 | 97% | 1g |

$374 | 2021-08-18 | |

| Chemenu | CM258173-10g |

6-Bromo-1-ethyl-3,4-dihydroquinolin-2(1H)-one |

1092523-04-0 | 97% | 10g |

$1459 | 2021-08-18 | |

| Chemenu | CM258173-1g |

6-Bromo-1-ethyl-3,4-dihydroquinolin-2(1H)-one |

1092523-04-0 | 97% | 1g |

$480 | 2023-11-25 |

2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- 関連文献

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro-に関する追加情報

Comprehensive Overview of 2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- (CAS No. 1092523-04-0)

The compound 2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- (CAS No. 1092523-04-0) is a brominated derivative of the quinolinone family, which has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a 6-bromo substitution and an 1-ethyl group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting enzymes and receptors associated with inflammatory and metabolic disorders.

One of the most searched questions about 2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- revolves around its synthetic pathways and reactivity. The compound’s bromine atom at the 6-position offers a versatile handle for further functionalization, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This adaptability aligns with the growing demand for customizable heterocyclic scaffolds in medicinal chemistry. Additionally, its 3,4-dihydro moiety contributes to enhanced stability, a feature highly sought after in the design of pro-drugs and sustained-release formulations.

In the context of green chemistry, 2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- has been investigated for its potential to reduce waste in synthetic processes. Recent studies highlight its role in catalyzed transformations, where it serves as a substrate for eco-friendly protocols like photocatalytic bromination or flow chemistry setups. These advancements resonate with the industry’s shift toward sustainable synthesis, a topic frequently searched by professionals seeking environmentally benign alternatives.

The compound’s spectroscopic properties (e.g., NMR, IR, and MS data) are another area of interest, often queried in academic and industrial forums. Its distinct spectral signatures facilitate rapid identification and purity assessment, critical for quality control in large-scale production. Moreover, the ethyl group at the 1-position influences its lipophilicity, a parameter scrutinized in ADMET profiling during preclinical drug development.

Emerging trends in AI-driven drug design have further amplified the relevance of 2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro-. Computational models frequently incorporate its framework to predict binding affinities or metabolic pathways, addressing common search queries about in silico screening. This intersection of experimental and virtual research underscores the compound’s dual utility as both a benchmark molecule and a template for novel analogs.

From a commercial perspective, suppliers of 2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- emphasize its high purity grades (>98%) and scalable availability, catering to the needs of contract research organizations (CROs) and pharmaceutical manufacturers. FAQs often focus on storage conditions (e.g., inert atmosphere, low temperature) and handling protocols, reflecting the compound’s sensitivity to light and moisture.

In summary, 2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- (CAS No. 1092523-04-0) exemplifies the synergy between structural ingenuity and practical applicability. Its multifaceted role in organic synthesis, drug discovery, and sustainable chemistry ensures its continued prominence in scientific discourse and industrial workflows.

1092523-04-0 (2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro-) Related Products

- 2034390-04-8(N-[[6-(diethylamino)pyridin-3-yl]methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide)

- 2413876-45-4(tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate)

- 2486086-41-1(1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid)

- 122274-98-0(1,6-Anhydro-β-d-cellopentose)

- 1396673-35-0(2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide)

- 2229339-79-9(2-(2-bromo-3-fluorophenyl)-2-methyloxirane)

- 1602028-75-0(3-iodo-4-(pentyloxy)-1lambda6-thiolane-1,1-dione)

- 16956-42-6(3-amino-1-benzylurea)

- 13625-57-5(Diclofenac Carboxylic Acid (Diclofenac Metabolite))

- 2229292-84-4(6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine)